molecular formula C19H23N3O4S B2467066 1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 627816-45-9

1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B2467066
CAS No.: 627816-45-9
M. Wt: 389.47
InChI Key: BCUHKONEMCTGBS-UHFFFAOYSA-N
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Description

1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.47. The purity is usually 95%.
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Scientific Research Applications

Generation of Structurally Diverse Libraries

Researchers have utilized ketonic Mannich bases, similar in complexity to the queried compound, as starting materials in alkylation and ring closure reactions. These processes have been employed to generate structurally diverse compound libraries, indicating the potential for creating a wide range of derivatives for various scientific applications (Roman, 2013).

Synthesis and Characterization of Pyrrole Derivatives

A study focused on the synthesis of pyrrole chalcone derivatives through aldol condensation, similar to parts of the structure of the compound . These derivatives were characterized using spectroscopic analyses and quantum chemical calculations, indicating the compound's potential for further chemical analysis and application in various fields, including organic electronics and material sciences (Singh, Rawat, & Sahu, 2014).

Antimicrobial Activity

Compounds with structural elements related to the queried molecule, such as pyrrole derivatives, have been synthesized and evaluated for their antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Kumar, Kumar, & Nihana, 2017).

Synthetic Methodologies

Studies on the synthesis of azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating similar moieties highlight the versatility of such compounds in creating a variety of biologically active molecules. These methodologies could be adapted for the synthesis and exploration of the applications of the queried compound (Farag, Dawood, Abdel‐Aziz, Hamdy, & Fakhr, 2011).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects, which may suggest potential applications of structurally similar compounds in protecting metals from corrosion. This application is relevant in industrial settings where material longevity is critical (Hu, Meng, Ma, Zhu, Jun, Chao, & Cao, 2016).

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(furan-2-yl)-4-hydroxy-2H-pyrrol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-11-18(27-12(2)20-11)16(23)14-15(13-7-5-10-26-13)22(19(25)17(14)24)9-6-8-21(3)4/h5,7,10,15,24H,6,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUHKONEMCTGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=CO3)CCCN(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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